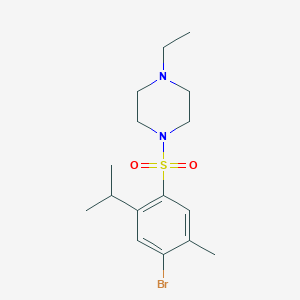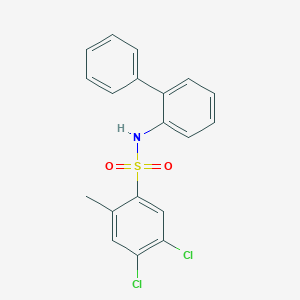
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound belongs to the class of sulfonamide-based compounds, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of cholinesterase, which can lead to an increase in the levels of acetylcholine in the body. These effects have potential implications for the treatment of various diseases, including Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine in lab experiments include its potential applications in medicinal chemistry and drug development. This compound has been extensively studied for its inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine. One potential direction is to further explore its potential applications in medicinal chemistry and drug development. This compound has shown promising results in inhibiting the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Another potential direction is to study its potential toxicity and safety profile, which is crucial for its development as a drug candidate. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves a multistep process that includes the reaction of 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in various physiological processes. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)
![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)










